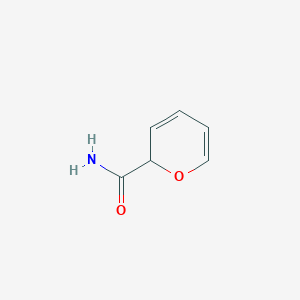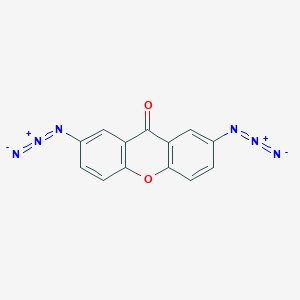
Pyramid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyramidane is an intriguing compound in organic chemistry, known for its unique square-pyramidal structure. It is the smallest member of the fenestrane family, specifically [3.3.3.3]fenestrane or tetracyclo-[2.1.0.01,3.02,5]pentane . The compound’s structure features an invertedly tetrahedral apical carbon, which significantly deviates from the standard tetrahedral geometry, resulting in unusual bonding interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyramidane has been a challenging task for chemists due to its nonclassical structure. The preparation typically involves the formation of a four-membered ring base made of carbon, silicon, or germanium atoms, capped by an apex of germanium, tin, or lead . The reaction conditions often require precise control of temperature and pressure to ensure the stability of the compound.
Industrial Production Methods
Industrial production of pyramidane is not yet widespread due to the complexity of its synthesis. advancements in synthetic chemistry and computational studies have paved the way for potential large-scale production in the future .
化学反应分析
Types of Reactions
Pyramidane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of pyramidane.
Substitution: Substitution reactions often involve the replacement of one of the atoms in the four-membered ring or the apex with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of pyramidane, such as halogenated pyramidanes, oxides, and reduced forms .
科学研究应用
Pyramidane has several scientific research applications, including:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of pyramidane involves its interaction with molecular targets through its unique bonding interactions. The invertedly tetrahedral apical carbon plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include various electron transfer processes and coordination with metal ions .
相似化合物的比较
Pyramidane is compared with other members of the fenestrane family, such as [3.3.3.3]fenestrane and tetracyclo-[2.1.0.01,3.02,5]pentane . These compounds share similar structural features but differ in their bonding interactions and stability. Pyramidane’s unique square-pyramidal structure sets it apart from these similar compounds, making it a subject of significant interest in synthetic chemistry .
Conclusion
Pyramidane is a fascinating compound with a unique structure and diverse applications in scientific research
属性
CAS 编号 |
358350-41-1 |
|---|---|
分子式 |
C6H7NO2 |
分子量 |
125.13 g/mol |
IUPAC 名称 |
2H-pyran-2-carboxamide |
InChI |
InChI=1S/C6H7NO2/c7-6(8)5-3-1-2-4-9-5/h1-5H,(H2,7,8) |
InChI 键 |
MMTVHLPXGYWNOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(OC=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)




![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)
![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)


![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
